molecular formula C24H22F2N2O2 B570735 4-Dehydroxy-4-amino Ezetimibe CAS No. 1354716-98-5

4-Dehydroxy-4-amino Ezetimibe

Número de catálogo: B570735
Número CAS: 1354716-98-5
Peso molecular: 408.449
Clave InChI: NBKCYAYZFIZTRF-XPWALMASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dehydroxy-4-amino Ezetimibe typically involves the modification of Ezetimibe. One common method includes the reduction of the hydroxyl group at the fourth position to an amino group. This can be achieved through a series of steps involving protection, reduction, and deprotection reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the conversion of Ezetimibe to its dehydroxy-amino derivative .

Análisis De Reacciones Químicas

Types of Reactions: 4-Dehydroxy-4-amino Ezetimibe can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted amines .

Mecanismo De Acción

The mechanism of action of 4-Dehydroxy-4-amino Ezetimibe is similar to that of Ezetimibe. It inhibits the absorption of cholesterol in the intestines by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels . The presence of the amino group may alter its binding affinity and efficacy compared to Ezetimibe .

Actividad Biológica

4-Dehydroxy-4-amino Ezetimibe , also known as This compound-d4 , is a deuterated derivative of ezetimibe, a compound primarily recognized for its role as a selective cholesterol absorption inhibitor. Its molecular formula is C₃₃H₃₃D₄N₃O₃, and it has a molecular weight of approximately 327.23 g/mol. The compound is characterized by the presence of a phenolic hydroxyl group and an amino group, which are critical for its biological activity.

The primary biological activity of this compound involves the inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in the intestinal absorption of dietary cholesterol and phytosterols. By blocking this protein, the compound effectively reduces the intestinal uptake of cholesterol, leading to lower plasma cholesterol levels. This mechanism has significant implications for managing conditions such as hyperlipidemia and cardiovascular diseases .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Cholesterol Absorption Inhibition : The compound significantly reduces the absorption of cholesterol from the diet, contributing to lower levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream.
  • Clinical Efficacy : Clinical studies have demonstrated that ezetimibe therapy, including its derivatives like this compound, can lead to substantial reductions in LDL-C levels. For instance, combination therapy with ezetimibe has been shown to reduce LDL-C by up to 61% compared to placebo over four years .

Comparative Biological Activity

Compound NameMechanism of ActionUnique Aspects
Ezetimibe Inhibits NPC1L1 for cholesterol absorptionWidely used for cholesterol management
Ezetimibe phenoxy glucuronide More potent metabolite of ezetimibeGreater potency than parent compound
4-Amino-2-Pyridone Acts as a PCSK9 inhibitorDifferent mechanism; targets PCSK9
Ezetimibe hydroxy glucuronide Another metabolite with reduced potencyLess effective than phenoxy glucuronide

The uniqueness of this compound lies in its deuterated structure, which may enhance metabolic stability and pharmacokinetics compared to its non-deuterated counterparts. This feature is particularly valuable in research settings aimed at understanding drug behavior and efficacy.

Ezetimibe Therapy Outcomes

In various clinical studies, including those focused on patients with familial hypercholesterolemia (FH), ezetimibe has demonstrated significant efficacy. For example, a study involving patients already on statin therapy showed that adding ezetimibe resulted in greater LDL-C reductions compared to increasing statin dosages alone .

Retrospective Database Study

A retrospective analysis conducted in the United Kingdom profiled the use of ezetimibe among patients with elevated LDL-C levels. The study aimed to evaluate:

  • Duration of therapy
  • Discontinuation rates
  • Subsequent lipid-lowering therapies adopted by patients after stopping ezetimibe

Findings indicated that many patients did not achieve guideline-recommended LDL-C targets, highlighting the need for effective lipid-lowering strategies, particularly for those intolerant to statins .

Propiedades

IUPAC Name

(3R,4S)-4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKCYAYZFIZTRF-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.